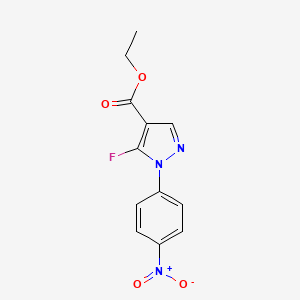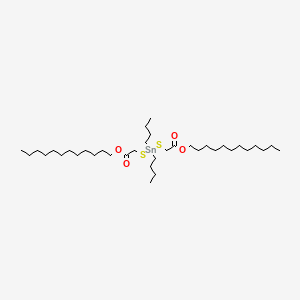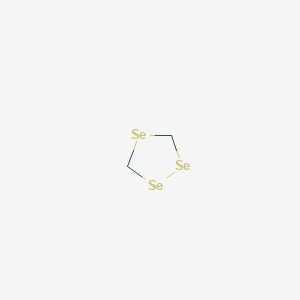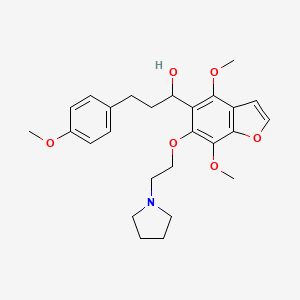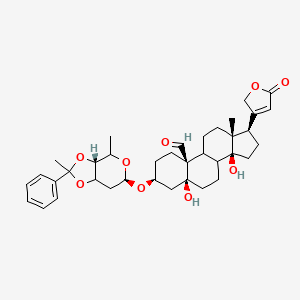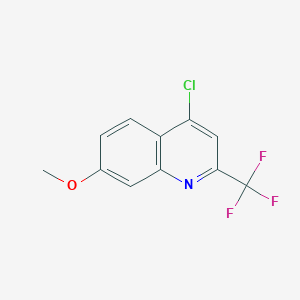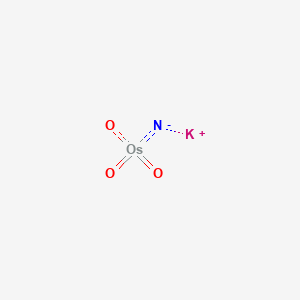
Potassium nitriditrioxoosmate(VIII)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium nitriditrioxoosmate(VIII) is a chemical compound with the formula K(NO₃)Os It is a complex compound containing potassium, nitrogen, oxygen, and osmium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium nitriditrioxoosmate(VIII) can be synthesized through a series of chemical reactions involving potassium salts and osmium compounds. One common method involves the reaction of potassium nitrate with osmium tetroxide under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of potassium nitriditrioxoosmate(VIII) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium nitriditrioxoosmate(VIII) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium nitriditrioxoosmate(VIII) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands. Common reagents for substitution reactions include halides and phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state osmium compounds, while reduction reactions may yield lower oxidation state osmium compounds.
Wissenschaftliche Forschungsanwendungen
Potassium nitriditrioxoosmate(VIII) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Industry: Potassium nitriditrioxoosmate(VIII) is used in industrial processes that require high-purity osmium compounds.
Wirkmechanismus
The mechanism by which potassium nitriditrioxoosmate(VIII) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also interact with biomolecules, potentially affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
- Potassium tetroxosmate(VIII)
- Potassium hexachloroosmate(IV)
- Potassium hexacyanoosmate(III)
Comparison: Potassium nitriditrioxoosmate(VIII) is unique due to its specific combination of ligands and oxidation state. Compared to other osmium compounds, it exhibits distinct reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
KNO3Os |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
potassium;azanidylidene(trioxo)osmium |
InChI |
InChI=1S/K.N.3O.Os/q+1;-1;;;; |
InChI-Schlüssel |
NIDNQNVMMSFBDI-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[Os](=O)(=O)=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


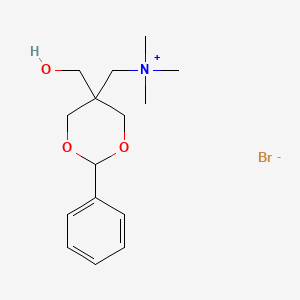
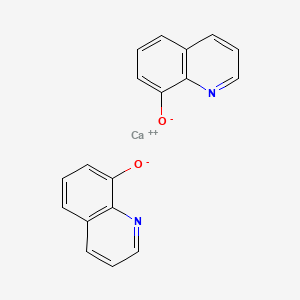
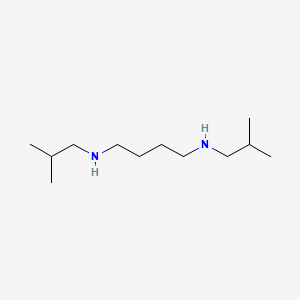
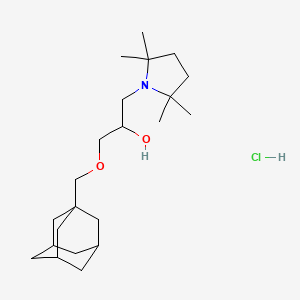
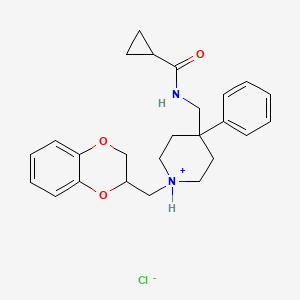
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
